1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
Description
1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains several functional groups, including a methanesulfonyl group, a benzofuran moiety, an oxadiazole ring, and a piperidine carboxamide structure, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6S/c1-26-13-7-3-5-11-9-14(27-15(11)13)17-20-21-18(28-17)19-16(23)12-6-4-8-22(10-12)29(2,24)25/h3,5,7,9,12H,4,6,8,10H2,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBFZNCYJVCCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4CCCN(C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and oxadiazole intermediates, followed by their coupling with the piperidine carboxamide.
Benzofuran Intermediate Synthesis: The benzofuran moiety can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Oxadiazole Intermediate Synthesis: The oxadiazole ring can be formed by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves coupling the benzofuran and oxadiazole intermediates with the piperidine carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The benzofuran moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
- 1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
- 1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide
- 1-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-triazol-2-yl]piperidine-3-carboxamide
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its oxadiazole ring, in particular, distinguishes it from similar compounds with thiadiazole or triazole rings, potentially leading to different biological effects and applications.
Biological Activity
1-Methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure consists of a piperidine ring attached to an oxadiazole moiety and a methoxybenzofuran group. This unique combination of functional groups is believed to contribute to its diverse biological activities.
Pharmacological Properties
Research indicates that compounds with similar structural features exhibit various pharmacological effects, including:
- Antimicrobial Activity : Compounds containing the oxadiazole moiety have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound is expected to exhibit enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and urease, which are critical in various therapeutic contexts .
- Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant effects in animal models, suggesting potential neuroprotective benefits .
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or protein function.
- Enzyme Interaction : It likely binds to active sites on enzymes such as AChE, thereby inhibiting their activity and influencing neurotransmitter levels.
- Neuroprotective Effects : The presence of the benzofuran moiety may confer neuroprotective properties by modulating neurotransmitter systems.
Case Studies
A series of studies have been conducted to evaluate the biological activities of compounds similar to this compound:
- Antibacterial Studies :
- Enzyme Inhibition Studies :
- Anticonvulsant Activity :
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
